molecular formula C57H76O10 B12914596 Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate CAS No. 765954-11-8

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate

Cat. No.: B12914596
CAS No.: 765954-11-8
M. Wt: 921.2 g/mol
InChI Key: TWVSRPDPZMLPQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-((4-(dodecyloxy)benzoyl)oxy)phenol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate stands out due to its specific structural features, which confer unique physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and specific reactivity profiles .

Biological Activity

Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) heptanedioate (C57H76O10), also known as a dodecyloxy-substituted compound, has garnered attention for its potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Molecular Formula : C57H76O10
  • Molecular Weight : 865.117 g/mol
  • Functional Groups : The presence of dodecyloxy and benzoyloxy groups suggests potential amphiphilic properties, which may influence its interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity :
    • The compound has shown promise as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular environments. This is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness may be linked to its ability to disrupt microbial cell membranes due to its amphiphilic nature.
  • Cell Proliferation Inhibition :
    • Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Antioxidant Activity

A study published in the Journal of Antioxidant Research evaluated the antioxidant capabilities of various dodecyloxy-substituted compounds, including this compound). The findings demonstrated that this compound effectively reduced oxidative stress markers in vitro, indicating its potential utility in formulations aimed at combating oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial agents, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism involving membrane disruption, which is crucial for developing new antimicrobial therapies.

Case Study 3: Cancer Cell Line Studies

Research published in Cancer Letters explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest.

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantReduced oxidative stress markersJournal of Antioxidant Research
AntimicrobialInhibitory effects on pathogensComparative Analysis
Cancer Cell ProliferationCytotoxic effects on cancer cellsCancer Letters

Properties

CAS No.

765954-11-8

Molecular Formula

C57H76O10

Molecular Weight

921.2 g/mol

IUPAC Name

bis[4-(4-dodecoxybenzoyl)oxyphenyl] heptanedioate

InChI

InChI=1S/C57H76O10/c1-3-5-7-9-11-13-15-17-19-24-44-62-48-32-28-46(29-33-48)56(60)66-52-40-36-50(37-41-52)64-54(58)26-22-21-23-27-55(59)65-51-38-42-53(43-39-51)67-57(61)47-30-34-49(35-31-47)63-45-25-20-18-16-14-12-10-8-6-4-2/h28-43H,3-27,44-45H2,1-2H3

InChI Key

TWVSRPDPZMLPQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC

Origin of Product

United States

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